2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and an acetamide group. The 1,2,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability and resistance to enzymatic degradation . The piperidine ring adds conformational flexibility, which may optimize receptor binding interactions .
Properties
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-15-6-8-16(9-7-15)21-28-22(32-29-21)17-10-12-30(13-11-17)14-20(31)27-19-5-3-2-4-18(19)23(24,25)26/h2-9,17H,10-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUNBXYXXXLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Amidoxime Intermediate
The synthesis begins with the preparation of piperidin-4-amidoxime. Ethyl piperidine-4-carboxylate is reacted with hydroxylamine hydrochloride in ethanol under reflux, yielding the corresponding amidoxime. This intermediate is critical for subsequent cyclization.
Cyclization to 1,2,4-Oxadiazole
The amidoxime is treated with 4-methylbenzoyl chloride in the presence of triethylamine as a base, facilitating cyclization to form the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-piperidine core. The reaction proceeds via nucleophilic acyl substitution, with the nitrile oxide intermediate undergoing [3+2] cycloaddition.
Reaction Conditions:
Comparative Analysis of Synthetic Methods
Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation markedly improves reaction kinetics and yield. For example, the amidation step achieves 91% yield in 45 seconds under microwave conditions versus 72% over 1380 minutes conventionally (Table 1).
Table 1: Yield and Time Comparison for Key Steps
| Step | Method | Time | Yield (%) |
|---|---|---|---|
| Cyclization | Conventional | 16 hours | 72 |
| Bromoacetylation | Microwave | 45 seconds | 91 |
| Amidation | Conventional | 1380 min | 72 |
| Amidation | Microwave | 45 seconds | 91 |
Solvent and Base Optimization
Polar aprotic solvents (e.g., DMF, acetonitrile) outperform toluene or THF in amidation reactions. Triethylamine and K₂CO₃ are optimal bases, minimizing side reactions.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.45.
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretch) and 1342 cm⁻¹ (SO₂ stretch) confirm acetamide and sulfonyl groups.
- ¹H NMR : Signals at δ 8.68 ppm (N–H) and δ 7.76 ppm (aromatic protons) validate the structure.
- Mass Spectrometry : Molecular ion peak at m/z 444.46 aligns with the theoretical molecular weight.
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
Steric Hindrance in Amidation
Bulky substituents on the aniline ring slow reaction kinetics. Microwave irradiation mitigates this by enhancing molecular collisions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the oxadiazole ring could lead to an amine derivative.
Scientific Research Applications
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Pharmacology: It may serve as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Heterocycle Core: The target compound’s 1,2,4-oxadiazole ring is more electron-deficient and metabolically stable than the 1,2,4-triazole in analogs (). Triazole-containing analogs (e.g., ) feature sulfanyl groups, which increase polarity but may reduce blood-brain barrier penetration compared to the target’s oxadiazole-piperidine system.
Substituent Effects :
- Trifluoromethyl vs. Chloro/Alkyl : The target’s 2-trifluoromethylphenyl group offers stronger hydrophobic interactions than chloro () or allyl () groups. Bis-CF₃ substituents () may over-enhance lipophilicity, risking toxicity.
- Piperidine vs. Pyridine : The piperidine ring in the target compound provides conformational flexibility absent in pyridine-based analogs (), possibly improving receptor fit.
Pharmacological Predictions :
- Compared to ’s fluorobenzyl derivative, the target’s trifluoromethyl group likely enhances target affinity but may reduce aqueous solubility.
- Thiophene-containing analogs () could exhibit unique electronic properties but lack the piperidine scaffold’s flexibility.
Research Findings and Trends
- Enzyme Inhibition : Oxadiazole derivatives (e.g., lipoxygenase inhibitors in ) suggest the target compound may inhibit similar enzymes, with potency modulated by its CF₃ and methylphenyl groups .
- Antimicrobial Activity : Triazole-acetamide hybrids () show antibacterial effects, but the target’s oxadiazole may confer broader spectrum activity due to stability .
- Metabolic Stability : Piperidine-oxadiazole systems (target) are less prone to first-pass metabolism than allyl-substituted triazoles () .
Biological Activity
The compound 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 392.40 g/mol
- CAS Number: Not specified in the search results but can be derived from the molecular structure.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and piperidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Specifically, compounds similar to this compound have demonstrated potent inhibition of acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities were notably low, indicating high potency.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
Binding Studies
Bovine serum albumin (BSA) binding studies have shown that the compound interacts favorably with serum proteins, which is crucial for understanding its pharmacokinetics and bioavailability . The binding affinity can influence the therapeutic efficacy and distribution of the drug within biological systems.
The proposed mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The oxadiazole moiety can form hydrogen bonds or hydrophobic interactions with active sites on proteins or nucleic acids, modulating their functions . Additionally, the trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioactivity.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Anticancer Activity : A study on oxadiazole derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
- Cognitive Enhancements : Research has indicated that compounds targeting mGlu receptors could enhance cognitive functions, suggesting a potential application for this compound in neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
